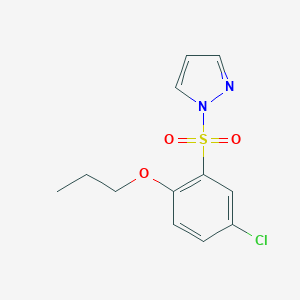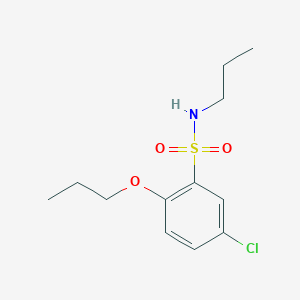![molecular formula C13H18Cl2N2O3S B272669 2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as Sulfobutylether-β-Cyclodextrin (SBE-β-CD), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBE-β-CD is a cyclodextrin derivative that has a sulfobutylether group attached to the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound and makes it suitable for various applications.
Mechanism of Action
The mechanism of action of SBE-β-CD involves the formation of inclusion complexes with the guest molecules. The hydrophobic guest molecules are encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule, which shields them from the aqueous environment. This increases the solubility and stability of the guest molecules and enhances their bioavailability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is rapidly eliminated from the body and does not accumulate in the tissues. SBE-β-CD has been shown to have no significant effect on the biochemical and physiological parameters of various animal models.
Advantages and Limitations for Lab Experiments
SBE-β-CD has several advantages for use in lab experiments. It can improve the solubility and stability of poorly soluble drugs and other hydrophobic compounds, which can enhance their bioavailability and efficacy. SBE-β-CD is also relatively safe and has minimal toxicity, making it suitable for use in animal models.
However, there are also some limitations associated with the use of SBE-β-CD. It can interfere with some analytical techniques and can cause false positive results. SBE-β-CD can also interact with some proteins and enzymes, which can affect their activity and stability.
Future Directions
SBE-β-CD has several potential applications in various fields, and there are several future directions that can be explored. Some of these include:
1. Development of novel drug delivery systems using SBE-β-CD as a solubilizer and stabilizer.
2. Investigation of the interaction of SBE-β-CD with proteins and enzymes to understand its effects on their activity and stability.
3. Development of new analytical techniques using SBE-β-CD as a component.
4. Investigation of the toxicity and safety of SBE-β-CD in different animal models.
5. Exploration of the potential of SBE-β-CD as a chiral selector in chromatography.
Conclusion:
In conclusion, SBE-β-CD is a cyclodextrin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It has several advantages for use in lab experiments, but there are also some limitations associated with its use. There are several future directions that can be explored to further understand the potential of SBE-β-CD in various fields.
Synthesis Methods
SBE-β-CD can be synthesized by reacting β-cyclodextrin with 1,4-butanesultone and sodium hydroxide, followed by sulfonation with chlorosulfonic acid and subsequent neutralization with sodium hydroxide. The final product is obtained by reacting the sulfonated β-cyclodextrin with 2-(2-methoxyethoxy)ethanol.
Scientific Research Applications
SBE-β-CD has a wide range of applications in scientific research. It is commonly used as a solubilizer and stabilizer for poorly soluble drugs and other hydrophobic compounds. SBE-β-CD can form inclusion complexes with the guest molecules, which can increase their solubility and bioavailability. It is also used as a chiral selector in chromatography and as a component in various analytical techniques.
properties
Product Name |
2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C13H18Cl2N2O3S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChI Key |
LSERWXDNYYRRDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


